molecular formula C16H14N4O B11646505 3-methyl-1-phenyl-4-[(Z)-(pyridin-2-ylimino)methyl]-1H-pyrazol-5-ol

3-methyl-1-phenyl-4-[(Z)-(pyridin-2-ylimino)methyl]-1H-pyrazol-5-ol

Cat. No.: B11646505
M. Wt: 278.31 g/mol
InChI Key: BBLPRTMIOAYVCY-WOJGMQOQSA-N
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Description

3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with an appropriate pyridylamine derivative. One common method involves the use of sodium acetate as a catalyst at room temperature . The reaction conditions are generally mild, and the product is obtained in high yield through simple filtration and purification techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Compared to other pyrazolone derivatives, 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)METHYLIDENE]-1H-PYRAZOL-5-ONE stands out due to its unique structural features and specific biological activities. Similar compounds include:

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

5-methyl-2-phenyl-4-[(E)-pyridin-2-yliminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C16H14N4O/c1-12-14(11-18-15-9-5-6-10-17-15)16(21)20(19-12)13-7-3-2-4-8-13/h2-11,19H,1H3/b18-11+

InChI Key

BBLPRTMIOAYVCY-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/C3=CC=CC=N3

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=N3

Origin of Product

United States

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